molecular formula C16H12N2O2 B4837187 N-(cyanomethyl)-9H-xanthene-9-carboxamide

N-(cyanomethyl)-9H-xanthene-9-carboxamide

Cat. No.: B4837187
M. Wt: 264.28 g/mol
InChI Key: FBLFTTGITNFUOX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-9H-xanthene-9-carboxamide is a chemical compound that belongs to the class of xanthene derivatives. Xanthenes are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the cyanomethyl and carboxamide groups in this compound adds to its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with cyanomethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of xanthone derivatives.

    Reduction: The compound can be reduced to form various reduced xanthene derivatives, which may have different chemical and physical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Xanthone derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and dyes.

    Industry: Used in the production of materials with specific optical properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-9H-xanthene-9-carboxamide involves its interaction with various molecular targets. The cyanomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The xanthene core can interact with proteins and nucleic acids, potentially affecting their function. The carboxamide group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    N-(cyanomethyl)-2-chloroisonicotinamide: Known for its role in inducing systemic acquired resistance in plants.

    N-(cyanomethyl)-isoquinolinium salts: Used in the synthesis of various heterocyclic compounds.

Uniqueness: N-(cyanomethyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific optical properties and chemical reactivity

This detailed overview provides a comprehensive understanding of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(cyanomethyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-9-10-18-16(19)15-11-5-1-3-7-13(11)20-14-8-4-2-6-12(14)15/h1-8,15H,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLFTTGITNFUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327630
Record name N-(cyanomethyl)-9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349401-17-8
Record name N-(cyanomethyl)-9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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